![molecular formula C16H24Cl2N2O B5205638 2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride](/img/structure/B5205638.png)
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
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Overview
Description
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TCPP and has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of TCPP varies depending on its application. In the case of metal ion detection, TCPP binds to metal ions through coordination bonds, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, TCPP is activated by light, which causes it to generate reactive oxygen species that can damage cellular components. In the case of metal-organic frameworks, TCPP acts as a ligand that binds to metal ions to form a porous structure.
Biochemical and Physiological Effects:
TCPP has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various applications. However, its effects on biochemical and physiological processes are still being studied. Some studies have shown that TCPP can induce apoptosis in cancer cells, while others have shown that it can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TCPP in lab experiments is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Another advantage is its low toxicity, which makes it a safe compound to handle. However, one of the limitations of using TCPP is its cost, which can be prohibitive for some researchers. Additionally, TCPP can be difficult to synthesize, which can limit its availability.
Future Directions
There are many potential future directions for TCPP research. One area of interest is the development of new metal-organic frameworks using TCPP as a ligand. These frameworks could have applications in gas storage and separation. Another area of interest is the development of new photodynamic therapy agents using TCPP. Researchers are also interested in studying the effects of TCPP on cellular processes, such as apoptosis and oxidative stress, to better understand its potential applications in medicine. Finally, there is a need for more cost-effective synthesis methods for TCPP, which would make it more accessible to researchers.
Synthesis Methods
The synthesis of TCPP involves the reaction of 2-chlorobenzoyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of TCPP. This synthesis method has been well established in the literature and has been used by many researchers to obtain TCPP for their experiments.
Scientific Research Applications
TCPP has been used in various fields of scientific research, including chemistry, biology, and materials science. In chemistry, TCPP has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In biology, TCPP has been studied for its potential applications in photodynamic therapy, where it is used to generate reactive oxygen species that can kill cancer cells. In materials science, TCPP has been used to synthesize metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17;/h5-8,11,19H,9-10H2,1-4H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURYWADTSTJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide |
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